
discovery of SOD1 (147-153) as an aggregation-
prone region

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SOD1 (147-153) human

Cat. No.: B15617174 Get Quote

An In-Depth Technical Guide to the Discovery of SOD1 (147-153) as an Aggregation-Prone

Region
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Introduction
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized

by the progressive loss of motor neurons.[1][2] A significant breakthrough in understanding the

molecular basis of ALS came with the discovery of mutations in the gene encoding Cu/Zn

superoxide dismutase (SOD1) in familial ALS (fALS) cases.[2][3] A primary pathological

hallmark of SOD1-linked ALS is the misfolding and subsequent aggregation of the SOD1

protein into toxic species within motor neurons.[1][3][4] Identifying the specific regions within

the SOD1 protein that drive this aggregation is crucial for understanding disease pathogenesis

and developing targeted therapeutics.

This technical guide provides a comprehensive overview of the discovery and characterization

of the C-terminal segment 147GVIGIAQ153 as a key aggregation-prone region of SOD1. The

identification of this "hotspot" has provided profound insights, suggesting a common molecular

determinant for aggregation in both familial and sporadic forms of ALS.[5][6] We will detail the

computational prediction methods, experimental validation protocols, structural analyses, and

the role of this peptide in seeding the aggregation of the full-length protein.
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Chapter 1: Computational Prediction of
Aggregation-Prone Regions
The initial identification of aggregation-prone segments within the 153-amino acid sequence of

SOD1 was driven by computational algorithms designed to predict the propensity of peptide

segments to form amyloid fibrils.

Logical Workflow for Computational Prediction
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Caption: Workflow for identifying aggregation-prone regions in SOD1.

Experimental Protocol 1.1: Computational Prediction
using the 3D-Profile Method
The 3D-profile method was employed to identify segments of SOD1 with a high propensity to

form fibril-like aggregates.[5] This method evaluates the energetic favorability of a short peptide

sequence to form a steric-zipper structure, which is the signature spine of an amyloid fibril.

Input: The primary amino acid sequence of human SOD1 is obtained.

Segmentation: The sequence is divided into overlapping six-residue segments.

Threading: Each six-residue segment is threaded onto a known steric-zipper backbone

structure.

Energy Calculation: The Rosetta-design energy, which approximates the stability of the fit, is

calculated for each threaded segment. This energy considers factors like van der Waals

interactions, hydrogen bonding, and solvation effects.

Scoring: A low Rosetta energy score indicates a high propensity to form a stable steric-

zipper, and thus a high propensity for amyloid aggregation.

Identification: Segments with energy scores below a certain threshold (e.g., -23 kcal/mol) are

identified as aggregation-prone "hot spots".

Data Presentation: Table 1.1 - Predicted Aggregation-
Prone Segments in SOD1
Using computational algorithms, several segments within SOD1 were identified as having a

high propensity for amyloid fibril formation.[5][7][8][9]
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Segment ID Sequence Location Reference

P1 14VQGIINFE21 β-strand 2 [7][9]

P2 30KVWGSIKGL38 β-strand 3 [7][9]

P3 101DSVISLS107 Greek Key Loop [5][7][9]

P4 147GVIGIAQ153 C-terminus [5][7][9]

Chapter 2: In Vitro Validation of SOD1 (147-153)
Aggregation
Following computational prediction, experimental validation is essential to confirm the

aggregation propensity of the identified peptides.

Experimental Protocol 2.1: Peptide Synthesis and
Preparation

Synthesis: Peptides corresponding to the predicted sequences (e.g., GVIGIAQ) are

synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Purification: The synthesized peptides are purified to >95% purity using reverse-phase high-

performance liquid chromatography (RP-HPLC).

Verification: The correct mass of the purified peptide is confirmed using mass spectrometry.

Solubilization: The lyophilized peptide is dissolved in a suitable solvent, such as

hexafluoroisopropanol (HFIP), to ensure it is in a monomeric, unstructured state. The solvent

is then evaporated, and the peptide film is stored at -20°C.

Working Solution: For aggregation assays, the peptide film is resolubilized in a small volume

of dimethyl sulfoxide (DMSO) and then diluted to the final working concentration in the

appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

Experimental Protocol 2.2: Thioflavin T (ThT)
Fluorescence Assay for Aggregation Kinetics
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The ThT assay is a standard method for monitoring the formation of amyloid fibrils in real-time.

ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid

aggregates.[10]

Reagents & Materials:

Purified SOD1 peptide (e.g., 147GVIGIAQ153)

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

96-well, black, clear-bottom microplate

Plate reader with fluorescence capability

Procedure:

Prepare the peptide solution at the desired final concentration (e.g., 50-100 µM) in PBS.

Prepare the ThT working solution by diluting the stock to a final concentration of 10-25 µM

in PBS.[11]

In each well of the 96-well plate, combine the peptide solution and the ThT working

solution. Include control wells with buffer and ThT only.

Seal the plate to prevent evaporation.

Place the plate in a fluorescence microplate reader set to 37°C.

Monitor ThT fluorescence over time (e.g., every 15-30 minutes for up to 72 hours). Set the

excitation wavelength to ~440-450 nm and the emission wavelength to ~482-490 nm.[11]

[12]

Incorporate intermittent shaking (e.g., double-orbital shaking for 30 seconds before each

reading) to promote fibril formation.

Logical Workflow for ThT Aggregation Assay
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Caption: Workflow for the Thioflavin T (ThT) in vitro aggregation assay.

Experimental Protocol 2.3: Transmission Electron
Microscopy (TEM) for Fibril Visualization
TEM is used to directly visualize the morphology of the aggregates formed in the ThT assays to

confirm the presence of amyloid-like fibrils.
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Sample Preparation: Take an aliquot (e.g., 5-10 µL) from the aggregation reaction after it has

reached the plateau phase in the ThT assay.

Grid Application: Apply the sample onto a carbon-coated copper TEM grid (e.g., 400 mesh)

and allow it to adsorb for 1-2 minutes.

Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a

drop of deionized water.

Negative Staining: Stain the grid by floating it on a drop of 1-2% uranyl acetate solution for

30-60 seconds.[11]

Drying: Wick away the excess stain and allow the grid to air dry completely.

Imaging: Examine the grid using a transmission electron microscope at an appropriate

voltage (e.g., 80-120 kV). Capture images at various magnifications to observe fibril

morphology.

Chapter 3: The Role of SOD1 (147-153) in Full-
Length Protein Aggregation
A critical test for an aggregation-prone region is its ability to act as a "seed" to accelerate the

aggregation of the full-length parent protein. Experiments have shown that the

147GVIGIAQ153 peptide can seed the fibril formation of both wild-type (WT) and mutant full-

length SOD1.[5]

Logical Workflow for Seeding Experiment
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Caption: Logic of a seeding experiment to test aggregation templating.

Experimental Protocol 3.1: Seeding Full-Length SOD1
Aggregation
This protocol assesses whether pre-formed fibrils of the 147GVIGIAQ153 peptide can

accelerate the aggregation of soluble, monomeric full-length SOD1.

Preparation of Full-Length SOD1:

Express and purify recombinant human SOD1 (WT or mutant, e.g., G93A).

Prepare the protein in its aggregation-competent state, which is typically the metal-free

(apo) and disulfide-reduced form. This is achieved by incubation with chelating agents

(e.g., EDTA) and reducing agents (e.g., DTT or TCEP).[13][14]

Preparation of Peptide Seeds:
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Induce fibril formation of the 147GVIGIAQ153 peptide as described in Protocol 2.2.

After aggregation, sonicate the fibril solution briefly to create smaller fragments, which are

more effective seeds.

Seeding Assay:

Set up an aggregation reaction for the full-length, apo, reduced SOD1 (e.g., 25-50 µM) as

described in the ThT assay (Protocol 2.2).

To the experimental wells, add a small amount of the sonicated peptide fibril seeds (e.g.,

1-5% w/w relative to the monomeric SOD1).

As a control, set up identical reactions without the addition of seeds.

Monitor aggregation kinetics using the ThT fluorescence plate reader assay.

Analyze the data by comparing the lag phase time and the maximum slope of the

aggregation curve between the seeded and unseeded reactions. A significant reduction in

the lag phase in the seeded reaction indicates effective templating.

Data Presentation: Table 3.1 - Effect of SOD1 (147-153)
Seeds on Full-Length SOD1 Aggregation
The addition of pre-formed 147GVIGIAQ153 fibrils dramatically accelerates the aggregation of

full-length apo-SOD1 in a dose-dependent manner, confirming its role as a critical nucleating

segment.[5]
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Full-Length SOD1 Seeding Condition
Lag Phase
(Arbitrary Units)

Aggregation Rate
(Arbitrary Units)

apo-SOD1WT Unseeded ~100 1.0

apo-SOD1WT
+ 147GVIGIAQ153

seeds
< 20 > 5.0

apo-SOD1G93A Unseeded ~60 2.5

apo-SOD1G93A
+ 147GVIGIAQ153

seeds
< 10 > 8.0

(Note: Values are illustrative based on published findings showing a significant decrease in lag

phase and increase in rate.)[5]

Chapter 4: Conclusion and Implications
The discovery of the 147GVIGIAQ153 segment as a potent aggregation-prone region of SOD1

represents a landmark in ALS research.[5][6] The workflow, beginning with computational

prediction and culminating in the demonstration of seeding activity, provides a powerful

paradigm for identifying pathogenic determinants in other neurodegenerative diseases.

The findings strongly suggest that the C-terminus of SOD1 plays a critical role in the initiation

and elongation of amyloid fibrils.[5][7] This region, which may become exposed in newly

translated or destabilized SOD1 monomers, can self-associate to form a nucleus that templates

the rapid aggregation of other SOD1 molecules.[5] This mechanism offers a plausible common

pathway for both fALS, where mutations destabilize the protein, and sALS, where post-

translational modifications or cellular stress might lead to the transient exposure of this

segment.[5] For drug development professionals, this specific peptide segment and its

aggregation-initiating function represent a prime therapeutic target for the design of inhibitors

that could block the initial nucleation step of SOD1 aggregation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24344300/
https://pubmed.ncbi.nlm.nih.gov/24344300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3995224/
https://pubmed.ncbi.nlm.nih.gov/24344300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5612109/
https://pubmed.ncbi.nlm.nih.gov/24344300/
https://pubmed.ncbi.nlm.nih.gov/24344300/
https://www.benchchem.com/product/b15617174?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Thioflavin T Assay [protocols.io]

2. biorxiv.org [biorxiv.org]

3. Experimental Mutations in Superoxide Dismutase 1 Provide Insight into Potential
Mechanisms Involved in Aberrant Aggregation in Familial Amyotrophic Lateral Sclerosis -
PMC [pmc.ncbi.nlm.nih.gov]

4. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate
Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

5. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for
familial and sporadic ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Computational approaches to understanding protein aggregation in neurodegeneration -
PMC [pmc.ncbi.nlm.nih.gov]

7. A computational combinatorial approach identifies a protein inhibitor of superoxide
dismutase 1 misfolding, aggregation, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS - PMC
[pmc.ncbi.nlm.nih.gov]

10. Real-Time Observation of the Interaction between Thioflavin T and an Amyloid Protein by
Using High-Sensitivity Rheo-NMR - PMC [pmc.ncbi.nlm.nih.gov]

11. rsc.org [rsc.org]

12. Thioflavin T spectroscopic assay [assay-protocol.com]

13. Amyloid fibril structures and ferroptosis activation induced by ALS-causing SOD1
mutations - PMC [pmc.ncbi.nlm.nih.gov]

14. biorxiv.org [biorxiv.org]

To cite this document: BenchChem. [discovery of SOD1 (147-153) as an aggregation-prone
region]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617174#discovery-of-sod1-147-153-as-an-
aggregation-prone-region]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.protocols.io/view/thioflavin-t-assay-x54v9p4kqg3e/v1
https://www.biorxiv.org/content/10.1101/2021.12.07.471532v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC6404617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6404617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6404617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5752369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5752369/
https://pubmed.ncbi.nlm.nih.gov/24344300/
https://pubmed.ncbi.nlm.nih.gov/24344300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3995224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3995224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5612109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5612109/
https://pubs.acs.org/doi/10.1021/acsomega.1c05321
https://pmc.ncbi.nlm.nih.gov/articles/PMC11157337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11157337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5713241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5713241/
https://www.rsc.org/suppdata/d1/cc/d1cc05792h/d1cc05792h1.pdf
http://www.assay-protocol.com/biochemistry/protein-fibrils/thioflavin-t-spectroscopic-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11524188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11524188/
https://www.biorxiv.org/content/10.1101/2021.12.07.471532v1.full.pdf
https://www.benchchem.com/product/b15617174#discovery-of-sod1-147-153-as-an-aggregation-prone-region
https://www.benchchem.com/product/b15617174#discovery-of-sod1-147-153-as-an-aggregation-prone-region
https://www.benchchem.com/product/b15617174#discovery-of-sod1-147-153-as-an-aggregation-prone-region
https://www.benchchem.com/product/b15617174#discovery-of-sod1-147-153-as-an-aggregation-prone-region
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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